3,5-Difluoro-benzamidine
Overview
Description
3,5-Difluoro-benzamidine is a chemical compound with the IUPAC name 3,5-difluorobenzenecarboximidamide . It has a molecular weight of 156.13 .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-benzamidine is1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11)
. This indicates that the compound has a benzene ring with two fluorine atoms and an amidine group attached. Physical And Chemical Properties Analysis
3,5-Difluoro-benzamidine is a solid at room temperature .Scientific Research Applications
Pharmaceutical Applications
Benzamide derivatives have been extensively studied for their potential in treating various diseases:
- Epilepsy and Pain Management: N-Pyridyl and pyrimidine benzamides were identified as potent KCNQ2/Q3 potassium channel openers, showing activity in animal models of epilepsy and pain. However, some showed unacceptable toxicities upon repeated dosing (Amato et al., 2011).
- Antipathogenic Activity: New thiourea derivatives, including benzamides, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).
- Anti-Influenza Virus Activity: Benzamide-based 5-aminopyrazoles and their fused heterocycles demonstrated remarkable activity against the avian influenza virus H5N1, showcasing their potential as antiviral agents (Hebishy et al., 2020).
Chemical Synthesis and Materials Science
- C-H Alkenylation: A rhodium(III)-catalyzed alkenylation method of benzamides with difluorohomoallylic silyl ethers via β-H elimination was developed, highlighting a new strategy for the synthesis of difluorinated compounds (Cui et al., 2023).
- Synthesis of Functionalized Poly(arylene ether)s: Poly(arylene ether)s with pendent 3-iodophenyl sulfonyl groups were synthesized, including steps involving 3,5-difluoro-1-((3-iodophenyl)sulfonyl)benzene, indicating the role of difluorobenzamide derivatives in developing novel polymeric materials (Tatli et al., 2013).
Safety And Hazards
The safety data sheet for 3,5-Difluoro-benzamidine indicates that it is classified as Acute Tox. 4 Oral according to the 2012 OSHA Hazard Communication Standard . This means it may be harmful if swallowed. Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and not getting the compound in eyes, on skin, or on clothing .
properties
IUPAC Name |
3,5-difluorobenzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3H,(H3,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOJRZRBYPOQET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395099 | |
Record name | 3,5-Difluoro-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-benzamidine | |
CAS RN |
582307-06-0 | |
Record name | 3,5-Difluoro-benzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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